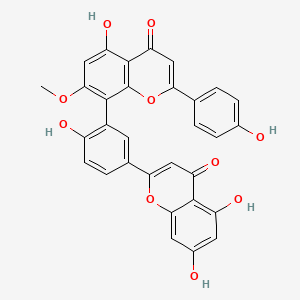

Sotetsuflavon

Übersicht

Beschreibung

Sotetsuflavon ist ein natürlich vorkommendes Flavonoid, das aus der Pflanze Cycas revoluta gewonnen wird. Es hat aufgrund seiner potenziellen Antikrebswirkungen, insbesondere bei der Behandlung von nicht-kleinzelligem Lungenkrebs, große Aufmerksamkeit erregt. This compound ist bekannt für seine Fähigkeit, Autophagie und Apoptose in Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Anwendungen macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden, darunter die Extraktion aus natürlichen Quellen und die chemische Synthese. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln, um die Verbindung aus dem Pflanzenmaterial zu isolieren. Eine Methode beinhaltet die Extraktion der traditionellen chinesischen Medizin Herba Selaginellae, gefolgt von Filtration, Konzentration und weiterer Extraktion, um this compound mit einer Reinheit von über 90 % zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann großtechnische Extraktionsprozesse beinhalten, bei denen fortschrittliche Techniken eingesetzt werden, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Die spezifischen Einzelheiten der industriellen Produktionsmethoden sind oft proprietär und können je nach Hersteller variieren.

Wissenschaftliche Forschungsanwendungen

Sotetsuflavon wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen umfassen:

Krebsforschung: this compound hat eine signifikante Antikrebsaktivität gezeigt, insbesondere bei nicht-kleinzelligem Lungenkrebs. .

Biologische Studien: Die Fähigkeit der Verbindung, verschiedene Signalwege wie den PI3K/Akt/mTOR-Weg zu modulieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung zellulärer Prozesse und Krankheitsmechanismen

Pharmazeutische Entwicklung: Die einzigartigen Eigenschaften von this compound haben zu seiner Erforschung als potenzielles Therapeutikum für verschiedene Krankheiten geführt, darunter Krebs und Virusinfektionen.

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen, vor allem durch die Modulation wichtiger Signalwege, die an Zellüberleben, Proliferation und Apoptose beteiligt sind. Es wurde gezeigt, dass die Verbindung den PI3K/Akt/mTOR-Signalweg blockiert, was zur Induktion von Autophagie und Apoptose in Krebszellen führt . Darüber hinaus kann this compound die Epithel-Mesenchymale Transition hemmen und so die Invasion und Metastasierung von Krebszellen unterdrücken .

Wirkmechanismus

Target of Action

Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .

Mode of Action

Sotetsuflavone interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, sotetsuflavone was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .

Biochemical Pathways

Sotetsuflavone affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, sotetsuflavone induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .

Result of Action

Sotetsuflavone has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .

Action Environment

The action of sotetsuflavone can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of sotetsuflavone . .

Biochemische Analyse

Biochemical Properties

Sotetsuflavone interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis by increasing the levels of expression of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing levels of expression of Bcl-2 .

Cellular Effects

Sotetsuflavone has significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells . It also influences cell function by inducing autophagy, which plays a cytoprotective effect on apoptosis in NSCLC .

Molecular Mechanism

Sotetsuflavone exerts its effects at the molecular level through various mechanisms. It induces autophagy in NSCLC cells by blocking the PI3K/Akt/mTOR signaling pathway . It also increases the expression of certain apoptosis-related proteins and decreases the expression of anti-apoptotic proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sotetsuflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents to isolate the compound from the plant material. One method involves extracting the traditional Chinese medicine Herba Selaginellae, followed by filtration, concentration, and further extraction to obtain sotetsuflavone with a purity of over 90% .

Industrial Production Methods

Industrial production of sotetsuflavone may involve large-scale extraction processes, utilizing advanced techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sotetsuflavon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur, Druck und Lösungsmittelwahl, hängen von der gewünschten Reaktion und dem gewünschten Produkt ab.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind verschiedene Derivate mit verbesserter biologischer Aktivität. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen bei der Krebsbehandlung und in anderen medizinischen Bereichen untersucht .

Vergleich Mit ähnlichen Verbindungen

Sotetsuflavon ist unter den Flavonoiden einzigartig aufgrund seiner starken Antikrebswirkungen und seiner Fähigkeit, mehrere Signalwege zu modulieren. Ähnliche Verbindungen umfassen:

Hinokiflavon: Ein weiteres Flavonoid mit potenzieller Antikrebsaktivität, insbesondere bei der Hemmung von Virusinfektionen.

Amentoflavone: Bekannt für seine antiviralen und krebshemmenden Eigenschaften, weist Amentoflavone strukturelle Ähnlichkeiten mit this compound auf.

Mulberroside C: Eine Verbindung mit potenziellen therapeutischen Anwendungen bei Krebs und anderen Krankheiten.

Diese Verbindungen, obwohl strukturell ähnlich, unterscheiden sich in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen, was die Einzigartigkeit von this compound in der wissenschaftlichen Forschung und in therapeutischen Anwendungen hervorhebt.

Eigenschaften

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVLHZEBAXHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103517 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2608-21-1 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotetsuflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTETSUFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

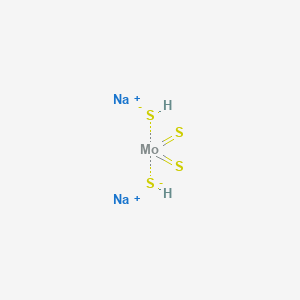

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

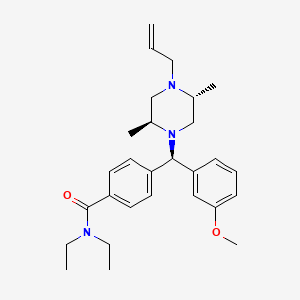

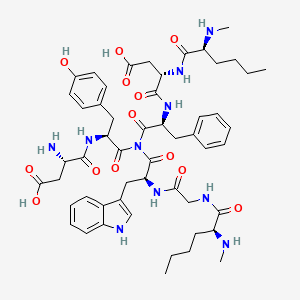

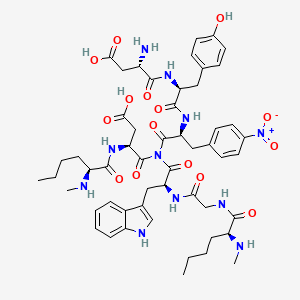

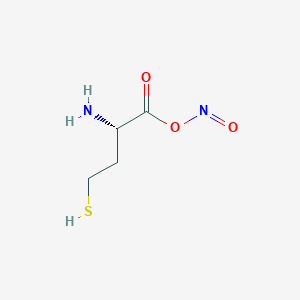

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)